![molecular formula C5H8N6 B12863778 N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)
N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine is a heterocyclic compound that contains both imidazole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyrazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1H-pyrazole with methyl isocyanate, followed by cyclization to form the imidazo[4,5-c]pyrazole ring system. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of antimicrobial or antiviral activity, it may interfere with the replication machinery of pathogens. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine: Unique due to the presence of both imidazole and pyrazole rings.
Imidazole Derivatives: Compounds like imidazole and its derivatives are known for their broad range of biological activities.
Pyrazole Derivatives: Compounds like pyrazole and its derivatives are also known for their diverse chemical and biological properties.
Uniqueness
This compound is unique due to the combination of imidazole and pyrazole rings in a single molecule, which imparts distinct chemical reactivity and biological activity. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H8N6 |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
3-N-methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine |
InChI |
InChI=1S/C5H8N6/c1-7-3-2-4(11-10-3)9-5(6)8-2/h1H3,(H5,6,7,8,9,10,11) |
InChI Key |
ONCWNKSVZOBZKV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NNC2=C1NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)
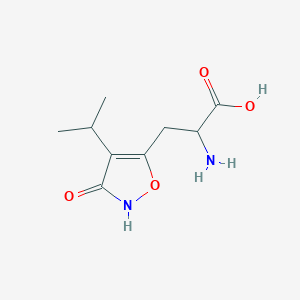
![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
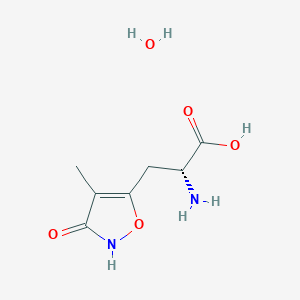
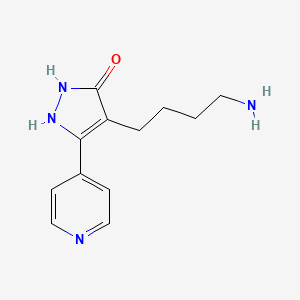
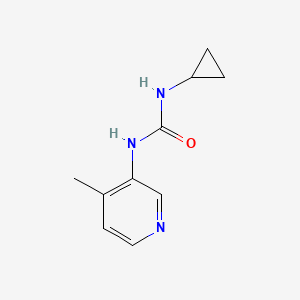
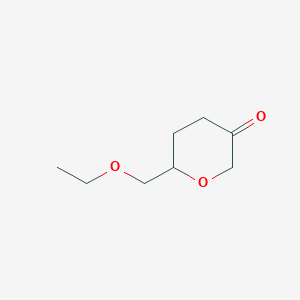
![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)

![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
